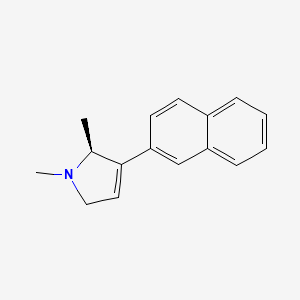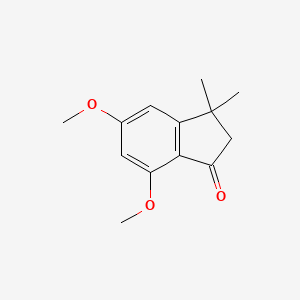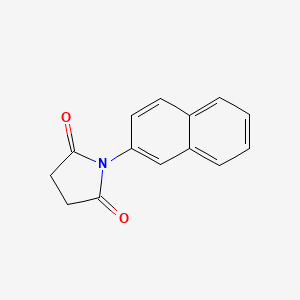
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring fused with a naphthalene moiety. This compound is known for its versatile applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring enhances its biological activity, making it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione typically involves the reaction of naphthalene derivatives with pyrrolidine-2,5-dione. One common method starts with the reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride, leading to a ring-closing reaction that produces the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the naphthalene ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include sulfurous dichloride for ring-closing reactions and various oxidizing or reducing agents for other transformations
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in proteomics research.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various physiological effects, depending on the isoenzyme targeted.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
3-chloro-1-aryl pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
1-(Naphthalen-1-yl)pyrrolidine-2,5-dione: Similar in structure but with different substitution patterns on the naphthalene ring.
1-(Pyridine-2-ylamino)methyl pyrrolidine-2,5-dione: Features a pyridine moiety, offering different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69971-90-0 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-naphthalen-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI Key |
YYWPIEKBEFDTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
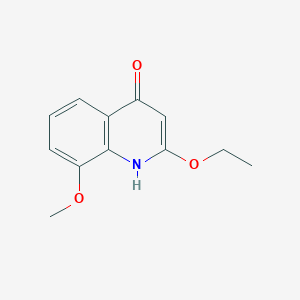

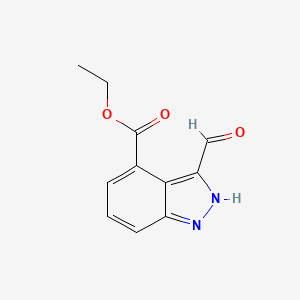


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
